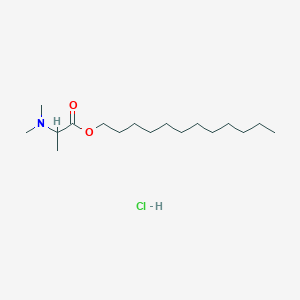

Dodecyl 2-(dimethylamino)propanoate hydrochloride

Übersicht

Beschreibung

Dodecyl 2-(dimethylamino)propanoate hydrochloride is an organic compound with the molecular formula C17H35NO2·HCl and a molecular weight of 321.93 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 2-(dimethylamino)propanoate hydrochloride typically involves the esterification of dodecanol with 2-(dimethylamino)propanoic acid in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production . The final product is purified through crystallization or distillation to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecyl 2-(dimethylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Dodecyl 2-(dimethylamino)propanoate hydrochloride has the molecular formula and a molecular weight of approximately 321.93 g/mol. Its structure features a long hydrophobic dodecyl chain and a hydrophilic dimethylamino group, which contribute to its amphiphilic nature. This property allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for various applications in pharmaceuticals and materials science.

Drug Delivery Systems

This compound has been extensively studied for its role as a permeation enhancer in transdermal drug delivery systems. Its amphiphilic characteristics facilitate improved absorption of active pharmaceutical ingredients through biological membranes. Research indicates that this compound significantly enhances the skin permeability of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents .

Case Study: A study demonstrated that this compound exhibited a 4.7-fold increase in the permeation enhancement of indomethacin compared to other compounds . This was attributed to its ability to interact with both the polar and hydrophobic regions of the lipid bilayer, increasing membrane fluidity.

Antimicrobial Properties

Research has also highlighted the antimicrobial activities of this compound. It has shown efficacy against specific bacterial strains, indicating potential applications in formulations aimed at treating skin infections.

Case Study: In experiments assessing its antimicrobial effectiveness, this compound demonstrated significant inhibition against certain pathogens, suggesting its utility in topical formulations designed for infection control.

Surfactant and Emulsifying Agent

Due to its surfactant properties, this compound is employed as an emulsifying agent in various chemical reactions. It aids in stabilizing emulsions and enhancing the solubility of ionic species in organic solvents, thus facilitating reactions that would otherwise be challenging.

Data Table: Applications Overview

Wirkmechanismus

The mechanism of action of dodecyl 2-(dimethylamino)propanoate hydrochloride involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability . This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dodecyl 2-(N,N-dimethylamino)propionate hydrochloride .

- Dodecyl dimethyl-L-alaninate hydrochloride .

Uniqueness

Dodecyl 2-(dimethylamino)propanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to other similar compounds .

Biologische Aktivität

Dodecyl 2-(dimethylamino)propanoate hydrochloride (DDAIP-HCl) is a quaternary ammonium compound with significant biological activity, particularly in enhancing skin permeability and exhibiting antimicrobial properties. Its amphiphilic nature, characterized by a hydrophobic dodecyl chain and a polar dimethylamino group, allows it to interact effectively with biological membranes, making it a valuable component in pharmaceutical and cosmetic formulations.

- Molecular Formula : C₁₇H₃₆ClNO₂

- Molecular Weight : Approximately 321.93 g/mol

- Structure : DDAIP-HCl consists of a long hydrophobic tail (dodecyl) and a polar head (dimethylamino), contributing to its surfactant properties.

DDAIP-HCl enhances drug delivery by disrupting the lipid structure of the stratum corneum, which is the outermost layer of the skin. This disruption creates transient pathways that facilitate the diffusion of therapeutic agents across the skin barrier. The mechanism involves:

- Perturbation of Lipid Bilayers : DDAIP-HCl interacts with both the polar and hydrophobic regions of phospholipid bilayers, increasing their fluidity and permeability.

- Synergistic Effects : It has been shown to work synergistically with various active ingredients, enhancing their bioavailability and therapeutic efficacy.

1. Skin Penetration Enhancement

DDAIP-HCl has been extensively studied for its ability to enhance the transdermal delivery of various drugs. Notable findings include:

- Increased Permeation : Studies have demonstrated that DDAIP-HCl significantly increases the permeation of drugs such as minoxidil, indomethacin, clonidine, and hydrocortisone through human cadaver skin .

- Comparative Efficacy : In comparative studies, DDAIP-HCl was found to be more effective than other known penetration enhancers like dodecyl 2-(N,N-dimethyl amino) acetate (DDAA), particularly for indomethacin .

| Drug | Enhancement Ratio (DDAIP-HCl) | Comparison with DDAA |

|---|---|---|

| Indomethacin | 8.7 | Better than DDAA |

| Hydrocortisone | 11.5 | Moderate |

| Minoxidil | Not specified | Effective |

2. Antimicrobial Activity

Research indicates that DDAIP-HCl exhibits antimicrobial properties against certain bacterial strains:

- Efficacy Against Bacteria : It has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for formulations aimed at treating skin infections.

- Potential Applications : Its antimicrobial activity combined with penetration enhancement suggests potential applications in topical formulations designed for wound healing or infection control.

Study on Skin Permeation

In a study investigating the enhancement of skin permeation for miconazole using DDAIP-HCl, researchers found that pre-treatment with this compound before application significantly improved drug absorption through the skin barrier. The study highlighted its potential as an effective enhancer in transdermal drug delivery systems .

Investigation of Antimicrobial Properties

Another study assessed the antimicrobial activity of DDAIP-HCl against various pathogens. The results indicated that while it displayed notable activity against certain bacteria, further investigation is required to fully understand its spectrum of action and potential resistance mechanisms.

Eigenschaften

IUPAC Name |

dodecyl 2-(dimethylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWWTXFQEUNUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438017 | |

| Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259685-49-9 | |

| Record name | D,L-alanine, N,N-dimethyl-, dodecyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259685499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D,L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J733GPW97D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.